Ethyl6-bromo-1H-indole-4-carboxylate
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Overview
Description
Ethyl6-bromo-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl6-bromo-1H-indole-4-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Industrial production methods often utilize transition-metal catalysis and classical methods to achieve the desired product .
Chemical Reactions Analysis
Ethyl6-bromo-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include titanium(III) chloride for reductive amination and various palladium catalysts for coupling reactions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of Ethyl6-bromo-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can induce apoptosis in cancer cells by inhibiting pro-survival pathways and regulating key microRNAs .
Comparison with Similar Compounds
Ethyl6-bromo-1H-indole-4-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
ethyl 6-bromo-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3 |
InChI Key |
IHFVVDZWPHQGGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC(=C1)Br |
Origin of Product |
United States |
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